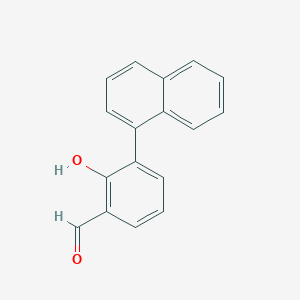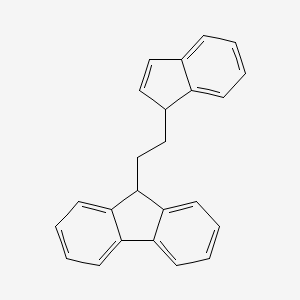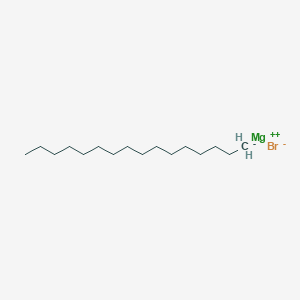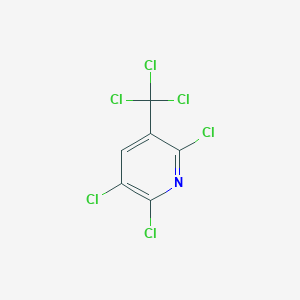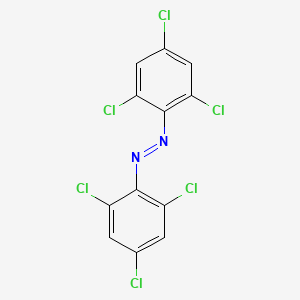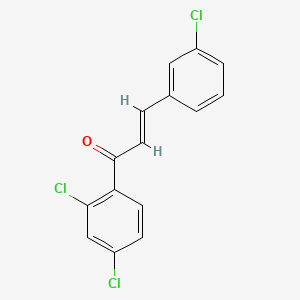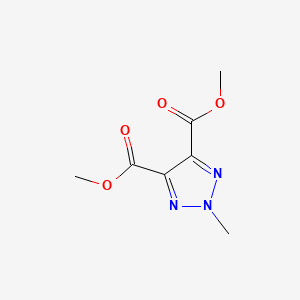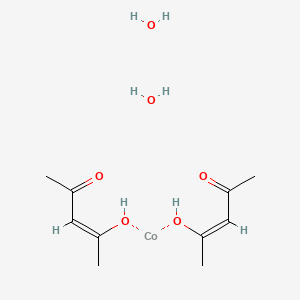
Bis(2,4-pentanedionato)cobalt(II) dihydrate
Overview
Description
This compound is characterized by its purple to dark purple or brown powder to crystal appearance . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Bis(2,4-pentanedionato)cobalt(II) dihydrate is a coordination compound that is primarily used in cross-coupling reactions . It serves as a catalyst in these reactions, facilitating the bond formation between two molecules.
Mode of Action
It interacts with the reactant molecules, lowering the activation energy required for the reaction and thus speeding up the reaction rate .
Biochemical Pathways
It is known to be used in cross-coupling reactions, which are fundamental in various biochemical processes, including the synthesis of complex organic molecules .
Result of Action
The primary result of this compound’s action is the facilitation of cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, leading to the formation of new chemical bonds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored under inert gas to prevent degradation . Furthermore, its solubility in different solvents can also affect its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,4-pentanedionato)cobalt(II) dihydrate can be synthesized through the reaction of cobalt(II) salts with acetylacetone in the presence of a base. The reaction typically involves dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then heated and stirred, leading to the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-pentanedionato)cobalt(II) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include cobalt(III) acetylacetonate, cobalt(0) nanoparticles, and various cobalt-ligand complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,4-pentanedionato)cobalt(II) dihydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Similar to bis(2,4-pentanedionato)cobalt(II) dihydrate but without the water of hydration.
Nickel(II) acetylacetonate: A similar coordination compound with nickel instead of cobalt.
Copper(II) acetylacetonate: Another similar compound with copper as the central metal ion.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. This compound’s ability to form stable complexes and undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
IUPAC Name |
cobalt;(Z)-4-hydroxypent-3-en-2-one;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/b2*4-3-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJUBFOQFGONL-VGKOASNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-29-2 | |
| Record name | Bis(2,4-pentanedionato)cobalt(II) Dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)

